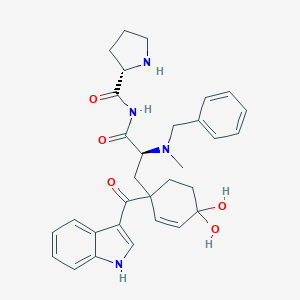
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide, commonly known as HIT-001, is a small molecule drug that has shown potential in the treatment of cancer. It is a tyrosine kinase inhibitor that targets the VEGFR, FGFR, and PDGFR families of receptors.
Wirkmechanismus
HIT-001 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, HIT-001 can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
HIT-001 has been shown to have a number of biochemical and physiological effects. It can inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. HIT-001 can also induce apoptosis, which is programmed cell death, in cancer cells. In addition, HIT-001 can inhibit the migration and invasion of cancer cells, which can help prevent metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HIT-001 is that it has shown efficacy in a variety of cancer types, suggesting that it may have broad therapeutic potential. Another advantage is that it can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, a limitation of HIT-001 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on HIT-001. One area of focus could be on optimizing the synthesis of HIT-001 to improve its purity and yield. Another area of focus could be on testing HIT-001 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies could be conducted to better understand the mechanism of action of HIT-001 and to identify any potential side effects. Finally, HIT-001 could be tested in combination with other cancer treatments to determine if it can enhance their effectiveness even further.
Synthesemethoden
The synthesis of HIT-001 involves a series of chemical reactions that start with the condensation of indole-3-carboxylic acid with proline methyl ester. This is followed by the addition of the phenylmethyl group and the tyrosineamide moiety. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
HIT-001 has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting tumor growth and metastasis in a variety of cancer types, including breast, lung, and colon cancer. HIT-001 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Eigenschaften
CAS-Nummer |
131948-41-9 |
|---|---|
Produktname |
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Molekularformel |
C31H36N4O5 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-[benzyl(methyl)amino]-3-[4,4-dihydroxy-1-(1H-indole-3-carbonyl)cyclohex-2-en-1-yl]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H36N4O5/c1-35(20-21-8-3-2-4-9-21)26(29(38)34-28(37)25-12-7-17-32-25)18-30(13-15-31(39,40)16-14-30)27(36)23-19-33-24-11-6-5-10-22(23)24/h2-6,8-11,13,15,19,25-26,32-33,39-40H,7,12,14,16-18,20H2,1H3,(H,34,37,38)/t25-,26-,30?/m0/s1 |
InChI-Schlüssel |
IFWOFNMURCNNHO-VSIHYXFCSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=C1)[C@@H](CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)[C@@H]5CCCN5 |
SMILES |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
Synonyme |
4-HIPT 4-hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)





